molecular formula C9H11ClN2O3S B217035 2,3-Dihydro-5-fluorotryptophan CAS No. 102978-36-9

2,3-Dihydro-5-fluorotryptophan

Cat. No. B217035
CAS RN: 102978-36-9
M. Wt: 224.23 g/mol
InChI Key: CJMQLNVSLQWZMU-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-5-fluorotryptophan (2,3-DFTrp) is a novel amino acid analog that has attracted significant attention from the scientific community due to its potential applications in various fields of research. This compound is a modified form of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-fluorotryptophan involves the incorporation of this compound into proteins, where it can act as a fluorescent probe to monitor protein-protein interactions, protein folding, and enzymatic activity. This compound can also be used to study the role of tryptophan residues in protein-ligand interactions and receptor binding.
Biochemical and Physiological Effects:
The incorporation of 2,3-Dihydro-5-fluorotryptophan into proteins can have significant biochemical and physiological effects, including changes in protein structure and function. This compound has been shown to alter the activity of enzymes and receptors, and can also affect protein stability and folding.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-Dihydro-5-fluorotryptophan is its ability to act as a fluorescent probe, which allows for real-time monitoring of protein interactions and enzymatic activity. This compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of this compound is its potential to alter protein structure and function, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 2,3-Dihydro-5-fluorotryptophan. One area of interest is the development of new synthetic methods to produce this compound in larger quantities and with higher purity. Another area of research is the application of 2,3-Dihydro-5-fluorotryptophan in the study of protein-protein interactions in complex biological systems, such as the human brain. Additionally, there is potential for the development of new drugs based on the structure of this compound, which could have applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,3-Dihydro-5-fluorotryptophan involves the reaction of tryptophan with a fluorinating agent, such as N-fluoropyridinium salt, in the presence of a reducing agent, such as sodium borohydride. The resulting compound is purified using chromatography techniques to obtain a high-purity product.

Scientific Research Applications

2,3-Dihydro-5-fluorotryptophan has been extensively studied for its potential applications in various fields of research, including neuroscience, biochemistry, and pharmacology. This compound has been shown to be a valuable tool for studying the function of tryptophan residues in proteins and their interactions with other molecules.

properties

CAS RN

102978-36-9

Product Name

2,3-Dihydro-5-fluorotryptophan

Molecular Formula

C9H11ClN2O3S

Molecular Weight

224.23 g/mol

IUPAC Name

(2S)-2-amino-3-[(3R)-5-fluoro-2,3-dihydro-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C11H13FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4,6,9,14H,3,5,13H2,(H,15,16)/t6-,9-/m0/s1

InChI Key

CJMQLNVSLQWZMU-RCOVLWMOSA-N

Isomeric SMILES

C1[C@@H](C2=C(N1)C=CC(=C2)F)C[C@@H](C(=O)O)N

SMILES

C1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N

synonyms

2,3-dihydro-5-fluoro-L-tryptophan
2,3-dihydro-5-fluorotryptophan
2,3-dihydro-5-fluorotryptophan, (R-(R*,R*))-isomer
2,3-dihydro-5-fluorotryptophan, (R-(R*,S*))-isomer
2,3-dihydro-5-fluorotryptophan, (S-(R*,R*))-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.